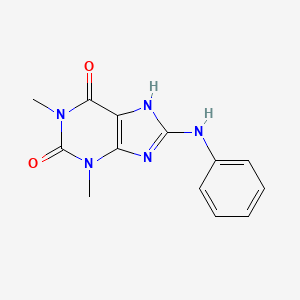
Deisopropylngaione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deisopropylngaione is a natural product found in Eremophila deserti with data available.
Applications De Recherche Scientifique
Nephrotoxicity Studies
Deisopropylngaione (DIN) is notable for its nephrotoxic effects. In a study, it was found to cause lethal renal proximal tubular necrosis in mice at near LD50 dose rates, without significant injury to the liver and lungs. The study highlighted the increase in kidney weight, proteinuria, and glucosuria post-DIN exposure, with eventual recovery from the renal lesions observed (Lee, Seawright, & Hrdlička, 1985).
Antimicrobial Activity
Methyl cis‐7‐oxo‐deisopropyldehydroabietate (MCOD), a derivative of DIN, has been studied for its antifungal properties against phytopathogenic fungi. The compound's effect was analyzed using transmission electron microscopy, revealing insights into its potential as an antifungal agent (Feio et al., 2002).
Plant Toxin Research
Research on DIN also extends to the study of plant toxins, particularly its role in causing necrotizing lesions in the liver, kidney, and lung. This study underlines the significance of DIN and similar compounds in understanding the effects of plant toxins on livestock and potentially developing management strategies to mitigate their impact (Seawright et al., 1982).
Propriétés
Numéro CAS |
41059-85-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-9(13)7-12(2)5-3-11(15-12)10-4-6-14-8-10/h4,6,8,11H,3,5,7H2,1-2H3/t11-,12+/m0/s1 |
Clé InChI |
YKWSUSNJLLZKDK-NWDGAFQWSA-N |
SMILES isomérique |
CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C |
SMILES |
CC(=O)CC1(CCC(O1)C2=COC=C2)C |
SMILES canonique |
CC(=O)CC1(CCC(O1)C2=COC=C2)C |
Autres numéros CAS |
41059-85-2 |
Synonymes |
deisopropylngaione DIN toxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



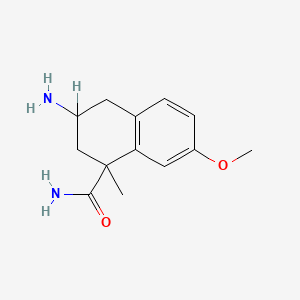
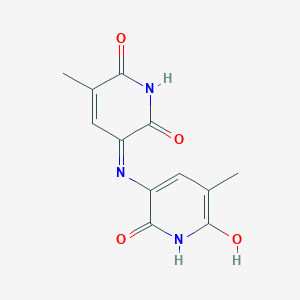

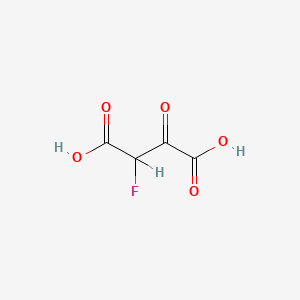
![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
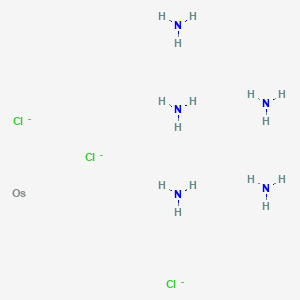



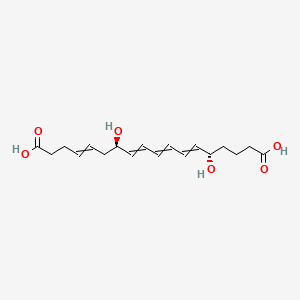
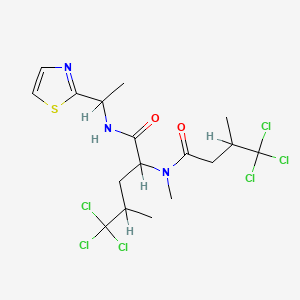
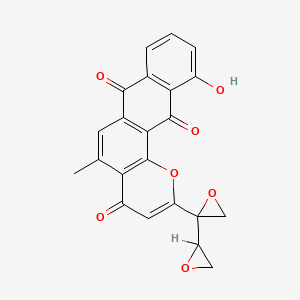
![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)
